molecular formula C11H12IN3S B13204298 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

Cat. No.: B13204298
M. Wt: 345.20 g/mol
InChI Key: NYQZFSUWGGQZEE-UHFFFAOYSA-N
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Description

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine typically involves the reaction of 4-iodoaniline with thiocarbohydrazide under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 3-bromopropan-1-amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
  • 3-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
  • 3-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

Uniqueness

3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C11H12IN3S

Molecular Weight

345.20 g/mol

IUPAC Name

3-[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine

InChI

InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2

InChI Key

NYQZFSUWGGQZEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CCCN)I

Origin of Product

United States

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